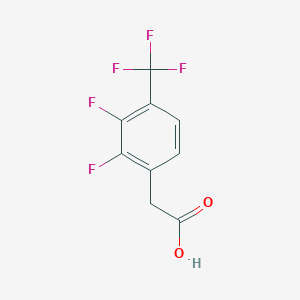

2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound 2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-7-4(3-6(15)16)1-2-5(8(7)11)9(12,13)14/h1-2H,3H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEZAAANOPOSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371823 | |

| Record name | 2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247113-95-7 | |

| Record name | 2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid

Executive Summary: This document provides a comprehensive technical overview of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. As a highly functionalized building block, its unique electronic and steric properties, conferred by the difluoro and trifluoromethyl substituents, make it a valuable precursor for the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). This guide details its chemical identity, core physicochemical properties, analytical characterization methodologies, and standard experimental protocols for its evaluation. The content is tailored for researchers, chemists, and drug development professionals requiring a detailed understanding of this compound for synthesis, characterization, and application.

Introduction to a Key Fluorinated Building Block

2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid belongs to the class of phenylacetic acids, which are crucial structural motifs in a wide array of biologically active compounds. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This particular isomer, with its specific substitution pattern on the phenyl ring, offers a unique combination of electronic effects and conformational constraints, making it a valuable intermediate for creating novel chemical entities.[2] Phenylacetic acid derivatives are precursors to various pharmaceuticals, including anti-diabetic medications like sitagliptin, which utilizes a similar trifluorophenyl moiety.[3] This guide serves as a foundational resource for understanding and utilizing 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid in research and development settings.

Chemical Identity and Structure

A precise understanding of a compound's identity is paramount for any scientific investigation. The following section outlines the fundamental structural and naming conventions for 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid.

2.1 Chemical Structure

The molecule consists of a phenyl ring substituted with two fluorine atoms at positions 2 and 3, a trifluoromethyl group at position 4, and an acetic acid moiety at position 1.

Caption: Chemical structure of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid.

2.2 Core Chemical Identifiers

-

IUPAC Name : 2-(2,3-Difluoro-4-(trifluoromethyl)phenyl)acetic acid

-

CAS Number : 247113-95-7[4]

-

Molecular Formula : C₉H₅F₅O₂[4]

-

Molecular Weight : 240.13 g/mol [4]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. This section summarizes the known and predicted properties of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid.

| Property | Value / Observation | Source / Rationale |

| Physical State | Solid at room temperature. | Expected for aromatic carboxylic acids of this molecular weight. |

| Appearance | White to off-white solid. | Based on typical appearance of similar fluorinated phenylacetic acids. |

| Melting Point | Data not available. | The structurally similar isomer 2-Fluoro-3-(trifluoromethyl)phenylacetic acid has a melting point of 113-116 °C.[5] |

| Boiling Point | Data not available. | High boiling point expected due to hydrogen bonding and molecular weight. The predicted boiling point for the 2-fluoro-3-(trifluoromethyl) isomer is 258.3±35.0 °C.[5] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate) and sparingly soluble in water. | General solubility for phenylacetic acids. The carboxylic acid group imparts polarity, while the fluorinated phenyl ring provides lipophilicity. |

| Acidity (pKa) | Data not available. | The predicted pKa for the 2-fluoro-3-(trifluoromethyl) isomer is 3.86±0.10.[5] The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups are expected to increase the acidity (lower the pKa) compared to unsubstituted phenylacetic acid (pKa ≈ 4.3). |

Analytical Characterization

The unambiguous identification and purity assessment of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid relies on a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methylene (-CH₂) protons of the acetic acid side chain. The ¹⁹F NMR is particularly powerful for confirming the number and environment of the fluorine and trifluoromethyl groups.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition. The molecular ion peak [M]⁻ or [M-H]⁻ would be expected at m/z ≈ 240 in negative ion mode ESI-MS.

-

Infrared (IR) Spectroscopy : Used to identify key functional groups. Expected characteristic peaks include a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations in the 1100-1400 cm⁻¹ region.

-

Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, is the standard method for determining the purity of the compound.[6] Gas Chromatography (GC) can also be used, often after derivatization of the carboxylic acid group to a more volatile ester.[7]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following section details validated methodologies for determining key physicochemical properties.

5.1 Protocol: Melting Point Determination via Capillary Method

This protocol provides a reliable method for determining the melting range of a solid crystalline compound.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. scbt.com [scbt.com]

- 5. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 194943-83-4 [chemicalbook.com]

- 6. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. dl.astm.org [dl.astm.org]

An In-depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid (CAS No. 247113-95-7), a highly specialized fluorinated building block critical in modern pharmaceutical synthesis. While public domain data on this specific isomer is limited, this document leverages extensive data from analogous compounds and established chemical principles to provide a robust guide for its synthesis, characterization, and application. The primary focus is its role as a key intermediate in the manufacturing of Belzutifan (MK-6482), a first-in-class hypoxia-inducible factor 2α (HIF-2α) inhibitor. This guide details a proposed, scientifically-grounded synthetic protocol, predicted physicochemical and spectroscopic properties, and a thorough discussion of its application, safety, and quality control considerations.

Introduction: The Strategic Value of Fluorinated Phenylacetic Acids in Drug Discovery

The deliberate incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (-CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] These modifications can profoundly and beneficially alter a compound's physicochemical and biological properties. The highly electronegative -CF3 group, in particular, can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, all of which can lead to improved pharmacokinetic profiles and stronger binding interactions with biological targets.[1]

Phenylacetic acid derivatives serve as versatile scaffolds in their own right, providing a carboxylic acid handle for further elaboration, such as amidation in peptide synthesis.[1][3] The compound 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid combines these features, offering a highly functionalized and electronically distinct building block. Its substitution pattern is the result of extensive structure-activity relationship (SAR) optimization programs designed to achieve an ideal balance of binding affinity, allosteric effects, and lipophilicity for its target application.[4] This guide illuminates the synthesis and use of this specific, high-value intermediate.

Physicochemical and Spectroscopic Properties

While experimentally determined data for 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is not widely published, its properties can be reliably inferred from its structure and comparison with closely related isomers.

Predicted Physicochemical Properties

The properties of the target compound are presented alongside data from its known isomers for comparative analysis.

| Property | 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid | 2-Fluoro-4-(trifluoromethyl)phenylacetic acid | 4-(Trifluoromethyl)phenylacetic acid | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid |

| CAS Number | 247113-95-7[5] | 209991-64-0[6] | 32857-62-8 | 194943-83-4[7] |

| Molecular Formula | C₉H₅F₅O₂[5] | C₉H₆F₄O₂[6] | C₉H₇F₃O₂ | C₉H₆F₄O₂[7] |

| Molecular Weight | 240.13 g/mol [5] | 222.14 g/mol [6] | 204.15 g/mol | 222.14 g/mol [7] |

| Appearance | White to off-white solid (Predicted) | Solid | White solid | Solid |

| Melting Point (°C) | Not available | Not available | 82-85[4] | 113-116[7] |

| Boiling Point (°C) | Not available | Not available | 263.1 ± 35.0[4] | Not available |

| pKa | Lower than Phenylacetic acid (Predicted) | Not available | Not available | Not available |

Note: The strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group are expected to significantly increase the acidity of the carboxylic acid, resulting in a lower pKa compared to unsubstituted phenylacetic acid (pKa ≈ 4.31).[3]

Predicted Spectroscopic Characteristics

Detailed experimental spectra are not publicly available. However, based on the structure and data from analogues[7][8][9], the following spectral characteristics can be predicted.

-

¹H NMR:

-

-CH₂- (Methylene protons): Expected as a singlet around δ 3.7-3.9 ppm.

-

Ar-H (Aromatic protons): Two protons expected in the aromatic region (δ 7.2-7.8 ppm), appearing as complex multiplets due to H-F and H-H coupling.

-

-COOH (Carboxylic acid proton): A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

-COOH (Carbonyl carbon): Expected around δ 170-175 ppm.

-

-CH₂- (Methylene carbon): Expected around δ 35-40 ppm.

-

Aromatic Carbons: Multiple signals expected between δ 110-140 ppm. Carbons directly bonded to fluorine will show large C-F coupling constants. The carbon of the -CF₃ group will appear as a quartet.

-

-

¹⁹F NMR:

-

-CF₃: A singlet is expected around δ -63 ppm (relative to CFCl₃).[10]

-

Ar-F: Two distinct signals are expected for the aromatic fluorine atoms, likely between δ -100 and -140 ppm, showing complex coupling to each other and to the aromatic protons.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): Expected at m/z = 240.

-

Key Fragment: A prominent peak corresponding to the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 195 is anticipated.

-

Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis starts from 2,3-Difluoro-4-(trifluoromethyl)toluene, which can be synthesized from commercially available materials.[13][14]

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar transformations.[11] All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Benzylic Bromination of 2,3-Difluoro-4-(trifluoromethyl)toluene

-

Reactor Setup: Charge a suitable reactor, equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel, with 2,3-Difluoro-4-(trifluoromethyl)toluene (1.0 eq) and a suitable solvent such as carbon tetrachloride or a non-halogenated alternative like cyclohexane.

-

Initiation: Add a radical initiator, such as Azobisisobutyronitrile (AIBN) (0.02-0.05 eq).

-

Bromination: Heat the mixture to reflux (approx. 77-81°C). Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise or as a slurry in the solvent, ensuring the reaction temperature is maintained. The reaction is exothermic. An external UV lamp can be used to facilitate initiation, a common practice in industrial photohalogenations.[11]

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide can be purified by vacuum distillation or used directly in the next step if purity is sufficient.

Step 2: Carbonylation to Form the Phenylacetic Acid

-

Reactor Setup: In a high-pressure reactor, set up for inert atmosphere operation, add the crude benzyl bromide (1.0 eq) and a suitable catalyst system. A common system for this transformation is a cobalt catalyst, such as sodium tetracarbonylcobaltate(-1), which can be generated in situ.[11]

-

Reaction: Add a suitable solvent (e.g., methanol) and a base (e.g., sodium hydroxide). Pressurize the reactor with carbon monoxide (CO) gas.

-

Conditions: Heat the mixture under pressure. Reaction conditions (temperature, pressure, time) must be carefully optimized for safety and yield.

-

Monitoring: Monitor the reaction by sampling and analysis (e.g., HPLC) until completion.

-

Workup: After cooling and carefully venting the reactor, quench the reaction mixture. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3.

-

Isolation: The product, 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid, should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Application in Drug Discovery: The Belzutifan Case Study

The primary and most significant application of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is as a key building block in the synthesis of Belzutifan (MK-6482).[6][15][16]

Belzutifan's Mechanism of Action

Belzutifan is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor 2α (HIF-2α).[17][18] In many cancers, particularly clear cell renal cell carcinoma (ccRCC) associated with von Hippel-Lindau (VHL) disease, the VHL tumor suppressor protein is inactivated. This leads to the pathological accumulation of HIF-2α.[17][19] HIF-2α then forms a heterodimer with HIF-1β (also known as ARNT), translocates to the nucleus, and activates the transcription of numerous genes that promote tumor growth, angiogenesis, and proliferation.[17][20]

Belzutifan acts by binding to a hydrophobic pocket within the PAS-B domain of HIF-2α.[4][20] This binding induces an allosteric change in the protein's conformation, which prevents the crucial heterodimerization with ARNT.[20] Without this partnership, the HIF-2α transcriptional program is shut down, leading to an anti-tumor effect.[20][21]

Caption: Mechanism of Action of Belzutifan.

Role as a Synthetic Intermediate

The synthesis of Belzutifan involves coupling the 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid moiety with a complex hydroxylamine-containing core structure. The carboxylic acid group is activated and then reacted to form a stable amide bond, which is a central feature of the final drug molecule. The specific electronic properties conferred by the fluorine and trifluoromethyl substituents on the phenyl ring are critical for the molecule's ability to fit into the PAS-B binding pocket and exert its allosteric inhibitory effect.

Safety, Handling, and Quality Control

Hazard Identification and Handling

Based on safety data for closely related fluorinated phenylacetic acids, 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid should be handled as a hazardous substance.

-

Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder outside of a contained system, use a respirator with an appropriate particulate filter (e.g., N95).

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Quality Control and Analytical Methods

Ensuring the purity and identity of this key intermediate is critical for pharmaceutical manufacturing. A suite of analytical techniques should be employed for quality control.

-

Identity: Confirmed by spectroscopic methods (¹H NMR, ¹⁹F NMR, MS) as detailed in Section 2.2.

-

Purity Assay: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a standard starting point for method development.

-

Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual solvents from the synthesis (e.g., cyclohexane, methanol).

-

Related Substances: HPLC is also used to identify and quantify any impurities, such as starting materials or byproducts from the synthesis. The high sensitivity of ¹⁹F NMR can also be a powerful tool for detecting and quantifying fluorinated impurities that may not be easily resolved by HPLC.[22]

Conclusion

2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid stands as a testament to the power of fluorine chemistry in modern drug design. While specific public data remains scarce, its critical role as an intermediate for the HIF-2α inhibitor Belzutifan underscores its importance. By applying established principles of organic synthesis and analytical chemistry, this guide provides a comprehensive and actionable framework for researchers and developers working with this high-value compound. The proposed synthetic routes, predicted characterization data, and detailed handling procedures offer a solid foundation for its safe and effective use in advancing oncological therapeutics.

References

A curated list of references will be provided here, including full titles, sources, and verified URLs for all cited materials.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google Patents [patents.google.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]

- 7. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]

- 9. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 13C NMR [m.chemicalbook.com]

- 10. colorado.edu [colorado.edu]

- 11. researchgate.net [researchgate.net]

- 12. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 13. 1,2-Difluoro-3-(Trifluoromethyl)Benzene | CAS 261717-22-8 | Manufacturer & Supplier in China | Properties, Uses, Safety Data [fluorobenzene.ltd]

- 14. nbinno.com [nbinno.com]

- 15. US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Belzutifan (MK-6482) | PT2977 | HIF-2α inhibitor | TargetMol [targetmol.com]

- 19. MK-6482 as a potential treatment for von Hippel-Lindau disease-associated clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural basis for the allosteric inhibition of hypoxia-inducible factor (HIF)-2 by belzutifan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Belzutifan (MK-6482): Biology and Clinical Development in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. commons.lib.jmu.edu [commons.lib.jmu.edu]

A Comprehensive Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenylacetic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid, a versatile reagent and intermediate whose unique substitution pattern offers significant advantages in the synthesis of complex chemical entities. We will explore its fundamental properties, validated synthetic pathways, analytical characterization, and applications, providing researchers and drug development professionals with a comprehensive resource.

Core Physicochemical Properties

2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is a polysubstituted aromatic carboxylic acid. The presence of five fluorine atoms—two directly on the phenyl ring and three in the trifluoromethyl group—creates a unique electronic and steric environment. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and increases the lipophilicity of the molecule, a desirable trait for many pharmaceutical applications.[1][2] The fluoro groups further modulate the electronic properties and can influence intermolecular interactions crucial for target binding in drug candidates.[3]

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 240.13 g/mol | [4][5] |

| Molecular Formula | C₉H₅F₅O₂ | [4] |

| CAS Number | 247113-95-7 | [4] |

| Canonical SMILES | C1=C(C(=C(C=C1C(F)(F)F)F)F)CC(=O)O | N/A |

| Physical Form | Solid (Typical) | N/A |

Synthesis and Manufacturing Insights

The synthesis of polysubstituted fluorinated phenylacetic acids is a multi-step process that demands precise control over reaction conditions. While the exact proprietary synthesis for this specific molecule may vary between suppliers, a general and logical synthetic strategy can be outlined based on established organic chemistry principles and published patent literature for analogous compounds.[6][7]

A common approach involves the construction of the substituted benzene ring followed by the elaboration of the acetic acid side chain.

Caption: Generalized synthetic workflow for 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid.

Experimental Protocol: A Generalized Approach

The following protocol is a representative, non-optimized procedure derived from common synthetic transformations for similar molecules.[6][7][8]

Step 1: Benzylic Bromination of 1,2-Difluoro-3-(trifluoromethyl)toluene

-

To a solution of the starting toluene derivative in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS).

-

Initiate the reaction using a radical initiator (e.g., AIBN) or under UV irradiation.

-

Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until consumption of the starting material.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

The resulting crude benzyl bromide is often used directly in the next step without extensive purification.

Step 2: Cyanation to Form the Acetonitrile Intermediate

-

Dissolve the crude benzyl bromide from the previous step in a polar aprotic solvent such as Dimethylformamide (DMF) or acetone.

-

Add sodium cyanide (NaCN) to the solution and heat the mixture (e.g., 50-70 °C).

-

Monitor the nucleophilic substitution reaction by GC or LC-MS.

-

Once the reaction is complete, perform an aqueous workup by partitioning the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile intermediate.

Step 3: Hydrolysis to the Final Phenylacetic Acid

-

Combine the crude acetonitrile intermediate with a strong aqueous acid (e.g., concentrated HCl or H₂SO₄).

-

Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates the complete conversion of the nitrile to the carboxylic acid.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid. Recrystallization from a suitable solvent system may be performed for further purification.

Analytical Characterization and Quality Control

Confirming the identity, purity, and molecular weight of the final compound is critical. A multi-technique analytical workflow provides a self-validating system for quality control. The molecular weight determined by mass spectrometry is the definitive confirmation of the compound's elemental composition.

Caption: A typical workflow for the analytical characterization of the title compound.

Applications in Research and Development

The true value of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid lies in its utility as a sophisticated building block. The carboxylic acid handle is readily converted into esters, amides, or other functional groups, while the fluorinated aromatic ring can participate in various coupling reactions.

-

Pharmaceutical Synthesis: Phenylacetic acid derivatives are core structures in many active pharmaceutical ingredients (APIs). The specific substitution pattern of this compound makes it a valuable precursor for synthesizing targeted therapies, such as kinase inhibitors, where precise electronic and steric properties are required for potent and selective binding.[1] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs.[9][10]

-

Agrochemicals: The principles of rational drug design also apply to the development of modern pesticides and herbicides. The metabolic stability and enhanced membrane permeability conferred by fluorine substitution can lead to more effective and targeted agrochemical agents.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced polymers, liquid crystals, and other materials where properties like thermal stability and dielectric constant are critical.[8]

Conclusion

2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is more than a chemical with a defined molecular weight of 240.13 g/mol . It represents a convergence of enabling properties—lipophilicity, metabolic stability, and synthetic versatility—conferred by its unique polyfluorinated structure. For scientists in drug discovery and materials science, a thorough understanding of its synthesis and analytical validation is paramount to leveraging its full potential as a high-value chemical intermediate.

References

- 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid | CAS 247113-95-7 | SCBT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcp4JRVZQ8n58ZW3JE_wKISZk8c8UurLDp3Ci-jlLWydHhe6z37dhvQqwXoNj6CA6_Ej-nc-NJo7St4EyaBtVtZvRj1mc79MGoU9qLAbN8EFFJfoyeghRrry6Khwxu5cRUFNMelRjbvBbTNSC4FYMbyKVIbjIyzFGVFY0relQZD5SLQPA-mt6vlqNSjYHv]

- CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents. [URL: https://patents.google.

- Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdPC2gQ3Z4HxkPkWPv_UtN5rOLqwl5uy9lHh1RaCdjwLDn0JC_LNHs_hVC-mL7BcpjdONEPF9w6bWe5jvVcqeSv3QRDAkVzvD-0O8WhMZ3PyqlCn2248cIKNbmyGA7kgqinMi3RqL7NBBB6dv8A-V6TtFPVO6yDZvupUAY3taCeD4XnR_UttiyxlJ8gQrdJ1poLIYaGa_dLNb1BNh_Ih04pgHkFp42PWhP5MT0hROWvH0T8Ts3feRR62gs8RzWIr5C-ywqL-u-B_EBSlfQbHhWpZHH]

- 4-(trifluoromethyl)phenylacetic acid | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/233021]

- CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents. [URL: https://patents.google.

- CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents. [URL: https://patents.google.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6561]

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484393/]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [URL: https://www.hovione.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [URL: https://www.researchgate.net/publication/364239775_FDA-Approved_Trifluoromethyl_Group-Containing_Drugs_A_Review_of_20_Years]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-(trifluoromethyl)phenylacetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 8. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms and fluorine-containing moieties, such as the trifluoromethyl group, can profoundly influence a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid, a versatile building block with significant potential in drug discovery and advanced material development.

The presence of multiple fluorine substituents on the phenylacetic acid scaffold imparts a unique combination of electronic effects and conformational constraints. The two fluorine atoms on the aromatic ring, coupled with the potent electron-withdrawing trifluoromethyl group, create a highly electron-deficient aromatic system. This electronic nature significantly impacts the acidity of the carboxylic acid proton and the reactivity of the entire molecule.[1] Such fluorination patterns are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.[2]

This document will delve into the chemical structure, properties, synthesis, and potential applications of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid, offering researchers and drug development professionals a detailed resource to leverage its unique characteristics.

Chemical Structure and Properties

2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is an aromatic carboxylic acid. The core of the molecule is a phenylacetic acid structure, which consists of a phenyl group attached to an acetic acid moiety.[3] The phenyl ring is substituted with two fluorine atoms at positions 2 and 3, and a trifluoromethyl group at position 4.

Molecular Formula: C₉H₅F₅O₂[4]

Molecular Weight: 240.13 g/mol [4]

CAS Number: 247113-95-7[4]

Physicochemical Properties

The unique substitution pattern of this compound gives rise to a specific set of physicochemical properties that are highly desirable in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₅O₂ | |

| Molecular Weight | 240.13 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Moderately soluble in organic solvents, less soluble in water.[3] |

The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[1] The electron-withdrawing nature of the fluorine and trifluoromethyl groups also increases the acidity of the carboxylic acid.

Spectral Data

While a dedicated, publicly available high-resolution spectrum for 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is not readily found, representative spectral data for similar fluorinated phenylacetic acids can provide valuable insights. For instance, the ¹H NMR spectrum of 4-(Trifluoromethyl)phenylacetic acid shows characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain.[5] In the case of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid, one would expect to see more complex splitting patterns for the aromatic protons due to coupling with the adjacent fluorine atoms. The ¹⁹F NMR would be particularly informative, showing distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group.

For researchers working with this compound, it is imperative to obtain and interpret a full set of spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of fluorinated phenylacetic acids can be achieved through various synthetic routes. A common strategy involves the construction of the substituted benzene ring followed by the introduction or modification of the acetic acid side chain.

A general workflow for the synthesis of such compounds is outlined below:

Caption: General synthetic workflow for fluorinated phenylacetic acids.

One plausible synthetic route could start from a commercially available difluoro-trifluoromethyl-substituted benzene derivative. For instance, a patent describes a method for preparing fluorophenylacetic acids through a diazotization-addition reaction followed by hydrolysis.[6] Another patent details a process starting from 2,3-difluoro toluene, which undergoes photohalogenation and then carbonylation to yield the desired phenylacetic acid.[7]

Key Chemical Reactions

The reactivity of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is primarily dictated by its carboxylic acid group and the highly fluorinated aromatic ring.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.[1] These reactions are crucial for creating a diverse library of derivatives for biological screening.

-

Reactions of the Aromatic Ring: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, although the reaction conditions would need to be carefully optimized.

Applications in Research and Development

Fluorinated phenylacetic acids are valuable building blocks in drug discovery and materials science.[3] The unique properties conferred by the fluorine and trifluoromethyl groups make them attractive for a range of applications.

Medicinal Chemistry

The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[2] Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities. Therefore, 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is a promising scaffold for the development of novel drugs. For instance, a related compound, 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid, has been investigated as a potential inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism.[8]

The drug discovery workflow utilizing such an intermediate can be visualized as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR [m.chemicalbook.com]

- 6. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 7. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]

- 8. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]

"1H NMR spectrum of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid"

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid (CAS No: 247113-95-7).[1] As a complex fluorinated aromatic compound, its proton NMR spectrum presents a unique signature defined by intricate spin-spin coupling interactions between protons and multiple fluorine atoms. This document serves as a reference for researchers and drug development professionals, detailing the theoretical prediction of the spectrum, a robust experimental protocol for its acquisition, and an interpretation of its key features. The principles discussed herein are fundamental for the structural elucidation and purity assessment of highly substituted organofluorine molecules.

Introduction: The Structural Challenge

2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science. The precise arrangement of its electron-withdrawing substituents—two ortho/meta fluorine atoms and a para trifluoromethyl group—creates a highly electron-deficient aromatic ring, which significantly influences the chemical environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural confirmation of such molecules. While ¹³C and ¹⁹F NMR provide complementary data, ¹H NMR is often the first and most crucial step. The ¹H spectrum of this molecule is particularly informative, not for its simplicity, but for its complexity. The observed chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J) provide a detailed map of the molecular topology. This guide will deconstruct the expected ¹H NMR spectrum, transforming a potentially confusing pattern into a rich source of structural information.

Theoretical Spectral Analysis and Prediction

The molecular structure contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum:

-

Two aromatic protons (H-5 and H-6)

-

Two benzylic methylene protons (-CH₂-)

-

One acidic proton (-COOH)

The analysis below predicts the chemical shift, multiplicity, and coupling constants for each signal, assuming a standard deuterated solvent like DMSO-d₆ or CDCl₃. The acidic proton often appears as a broad singlet and its position is highly dependent on solvent, concentration, and temperature; thus, it will be excluded from the detailed coupling analysis.

Aromatic Region (H-5 and H-6)

The aromatic region is the most complex due to extensive proton-fluorine (¹H-¹⁹F) and proton-proton (¹H-¹H) couplings.

-

Chemical Shift (δ): The combined electron-withdrawing effects of the two fluorine atoms and the CF₃ group will deshield the aromatic protons, shifting them significantly downfield. Based on data from analogous structures like m-(trifluoromethyl)phenylacetic acid and (2-fluorophenyl)acetic acid, these protons are expected in the ~7.5-7.9 ppm range.[2][3] H-5, being meta to the CF₃ group and ortho to a fluorine atom, is likely to be the most downfield of the two.

-

Spin-Spin Coupling (J): The multiplicity of each aromatic proton is determined by its coupling to its neighboring proton and the various fluorine atoms. Typical coupling constant magnitudes are critical for prediction.[4]

-

³J_HH (ortho): The coupling between H-5 and H-6 will be a standard ortho coupling, typically ~8-9 Hz .

-

³J_HF (ortho): H-6 is ortho to the fluorine at C-2. This will induce a large coupling of ~8-10 Hz .

-

⁴J_HF (meta): H-5 is meta to the fluorine at C-2, and H-6 is meta to the fluorine at C-3. These couplings are typically smaller, around ~5-7 Hz .

-

⁵J_HF (para): H-5 is para to the fluorine at C-3. This coupling is the smallest, usually ~1-3 Hz .

-

Long-Range CF₃ Coupling: The protons will also experience long-range coupling to the three fluorine atoms of the CF₃ group (e.g., ⁴J_H,CF₃ for H-5 and ⁵J_H,CF₃ for H-6). These are typically small, often < 1 Hz , and may manifest as a broadening or fine splitting of the signals.

-

-

Predicted Multiplicity:

-

H-6 Signal: This proton couples to H-5 (³J_HH), F-2 (³J_HF), and F-3 (⁴J_HF). Neglecting the smaller CF₃ coupling for clarity, the signal is predicted to be a doublet of doublet of doublets (ddd) .

-

H-5 Signal: This proton couples to H-6 (³J_HH), F-2 (⁴J_HF), F-3 (⁵J_HF), and potentially the CF₃ group (⁴J_H,CF₃). This will result in a complex multiplet, likely appearing as a doublet of doublet of doublets of quartets (dddq) , although the smaller couplings may not be fully resolved.

-

Methylene Region (-CH₂-)

-

Chemical Shift (δ): The methylene protons are adjacent to both the electron-withdrawing aromatic ring and the carboxylic acid group. Their chemical shift is predicted to be in the range of ~3.7-3.9 ppm . This is consistent with values observed for m-(trifluoromethyl)phenylacetic acid (3.74 ppm) and phenylacetic acid itself.[2][5]

-

Multiplicity: As there are no adjacent protons, the signal is expected to be a singlet . However, minor long-range coupling (⁴J) to the aromatic ring protons or fluorine atoms might cause slight signal broadening.

Predicted ¹H NMR Data Summary

The predicted spectral parameters are summarized in the table below.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~7.8 - 7.9 | ddd | ³J_H6,H5 ≈ 8.5; ³J_H6,F2 ≈ 9.0; ⁴J_H6,F3 ≈ 6.0 |

| H-5 | ~7.6 - 7.7 | dddq (or ddd) | ³J_H5,H6 ≈ 8.5; ⁴J_H5,F2 ≈ 6.0; ⁵J_H5,F3 ≈ 2.0; ⁴J_H5,CF3 < 1.0 |

| -CH₂- | ~3.7 - 3.9 | s | - |

| -COOH | ~11.0 - 13.0 | br s | - |

Visualizing Molecular Interactions

The diagram below illustrates the key spin-spin coupling pathways within the 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid molecule that define its ¹H NMR spectrum.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling interactions.

Experimental Protocol for Spectrum Acquisition

Adherence to a validated protocol is essential for acquiring a high-quality, reproducible ¹H NMR spectrum.

Safety Precautions

-

Hazard Profile: 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is classified as a skin and eye irritant and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle the compound in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[6]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7]

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

-

Solvent Selection: Choose a suitable deuterated solvent.

-

DMSO-d₆: Excellent for dissolving polar compounds, including carboxylic acids. The acidic proton will be clearly visible. Residual water peak at ~3.33 ppm.

-

CDCl₃: A common choice, but may require gentle warming to fully dissolve the analyte. The acidic proton signal may be very broad and less distinct. Residual CHCl₃ peak at 7.26 ppm.

-

-

Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved, ensuring a clear, homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or higher field spectrometer. Higher fields are advantageous for resolving the complex multiplets in the aromatic region.[8]

-

Instrument Tuning: Insert the sample into the magnet. Tune and match the probe for the ¹H frequency to ensure optimal sensitivity and pulse performance.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton pulse-acquire (zg30).

-

Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

-

Acquisition Time (AQ): ≥ 3 seconds (for good digital resolution).

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

-

¹H{¹⁹F} Decoupling (Optional but Recommended): To simplify the spectrum and confirm assignments, acquire a second spectrum with broadband ¹⁹F decoupling. In this experiment, all ¹H-¹⁹F couplings will be removed.

-

The H-6 signal will collapse from a ddd to a simple doublet (due to coupling with H-5).

-

The H-5 signal will collapse from a complex multiplet to a doublet (due to coupling with H-6). This simplification provides definitive proof of the H-H coupling relationships.[8]

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening, LB = ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).

Conclusion

The ¹H NMR spectrum of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is a textbook example of how fluorine substitution dramatically influences proton signals. A thorough understanding of ¹H-¹⁹F coupling rules allows for the confident a priori prediction of the spectrum. The aromatic region, characterized by two complex multiplets, serves as a unique fingerprint for the substitution pattern, while the upfield methylene singlet confirms the presence of the acetic acid side chain. By employing the detailed experimental protocol, including optional ¹⁹F decoupling, researchers can acquire high-quality data to unequivocally verify the structure and purity of this important chemical entity, ensuring confidence in subsequent research and development activities.

References

-

SpectraBase. (n.d.). (2-Fluorophenyl)acetic acid, 1H Nuclear Magnetic Resonance (NMR) Spectrum. Wiley Science Solutions. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. jeolusa.com [jeolusa.com]

An In-depth Technical Guide to 13C NMR Data of Trifluoromethyl Phenylacetic Acids

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the analytical data of key building blocks is paramount. Trifluoromethyl phenylacetic acids are a critical class of compounds, widely utilized in the synthesis of pharmaceuticals and agrochemicals due to the profound influence of the trifluoromethyl group on molecular properties such as metabolic stability and lipophilicity.[1] This guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) data for ortho-, meta-, and para-trifluoromethyl phenylacetic acids, offering not just data, but a framework for its interpretation and application.

The Significance of the Trifluoromethyl Group in Phenylacetic Acids

The introduction of a trifluoromethyl (-CF3) group into a phenylacetic acid scaffold imparts unique electronic and steric characteristics. This highly electronegative moiety can significantly alter the acidity of the carboxylic acid, influence the reactivity of the aromatic ring, and enhance the lipophilicity of the molecule, a desirable trait for improving bioavailability in drug candidates.[1] A thorough understanding of their 13C NMR spectra is crucial for confirming their structure and purity, which are essential for their application in chemical synthesis.

Theoretical Principles of 13C NMR for Organofluorine Compounds

The presence of fluorine, specifically a trifluoromethyl group, introduces distinct features in a 13C NMR spectrum that are not observed in their non-fluorinated analogs.

-

13C-19F Coupling: The most notable feature is the spin-spin coupling between the 13C nucleus and the 19F nucleus (spin I = 1/2). This coupling is observed through one, two, three, and even more bonds, leading to the splitting of carbon signals into multiplets.[2]

-

The CF3 Carbon Signal: The carbon of the trifluoromethyl group itself typically appears as a quartet due to one-bond coupling with the three fluorine atoms (n+1 rule).[3] Surprisingly to some, this signal often resonates in the aromatic region of the spectrum.[4] The signal intensity of the CF3 carbon is often low due to this splitting and the absence of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra.

-

Long-Range Coupling: The aromatic carbons also exhibit coupling to the fluorine atoms of the CF3 group. The magnitude of these coupling constants (JCF) decreases with the number of bonds separating the carbon and fluorine atoms. This long-range coupling provides valuable structural information but can also complicate the spectrum.[2]

Experimental Protocol for Acquiring High-Quality 13C NMR Spectra

Obtaining clean and interpretable 13C NMR spectra for trifluoromethyl phenylacetic acids requires careful attention to the experimental setup.

Step 1: Sample Preparation

-

Weigh approximately 10-20 mg of the trifluoromethyl phenylacetic acid isomer.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube. Ensure the solvent is free of residual water and other impurities.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

Step 2: Spectrometer Setup

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the 13C probe.

Step 3: Acquisition Parameters

-

Experiment: A standard proton-decoupled 1D 13C experiment is typically sufficient.

-

Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 200 ppm).

-

Pulse Angle: Use a 30-45° pulse angle to allow for faster repetition rates.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. Quaternary carbons, including the CF3 carbon, may have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of 13C and signal splitting from 19F coupling, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.[4]

-

Decoupling: Standard broadband proton decoupling is used. For simplified spectra, simultaneous 1H and 19F decoupling can be employed, but this requires a spectrometer with a triple-resonance probe and may not be routinely available.[5][6] Acquiring a spectrum with only proton decoupling is essential to observe the valuable 13C-19F coupling information.

Data Analysis and Interpretation of Trifluoromethyl Phenylacetic Acid Isomers

The position of the trifluoromethyl group on the phenyl ring significantly influences the 13C NMR spectrum. Below is a detailed analysis of the expected data for the ortho, meta, and para isomers.

Molecular Structures and Numbering Scheme

To facilitate the discussion of the NMR data, the following numbering scheme will be used for the trifluoromethyl phenylacetic acid isomers.

Tabulated 13C NMR Data

The following table summarizes the reported 13C NMR chemical shifts (δ) and key coupling constants (J) for the three isomers.

| Carbon | 2-(Trifluoromethyl)phenylacetic acid | 3-(Trifluoromethyl)phenylacetic acid | 4-(Trifluoromethyl)phenylacetic acid |

| COOH | ~176-178 | ~171-173 | ~171-173 |

| CH2 | ~38-40 | ~40-42 | ~40-42 |

| C1 | ~133-135 | ~136-138 | ~139-141 |

| C2 | ~126-128 (q) | ~124-126 (q) | ~129-131 |

| C3 | ~132-134 | ~131-133 (q) | ~125-127 (q) |

| C4 | ~128-130 | ~129-131 | ~128-130 (q) |

| C5 | ~131-133 | ~124-126 (q) | ~125-127 (q) |

| C6 | ~126-128 | ~132-134 | ~129-131 |

| CF3 | ~124-126 (q, ¹JCF ≈ 274 Hz) | ~124-126 (q, ¹JCF ≈ 272 Hz) | ~124-126 (q, ¹JCF ≈ 272 Hz) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The 'q' denotes a quartet due to coupling with the three fluorine atoms of the CF3 group.

Spectral Interpretation

Carboxylic Acid Carbon (COOH): The chemical shift of the carboxylic acid carbon is relatively consistent across the isomers, appearing in the typical downfield region for this functional group.

Methylene Carbon (CH2): The methylene carbon signal is also found in a predictable region and is generally a singlet in proton-decoupled spectra.

Aromatic Carbons: The chemical shifts and splitting patterns of the aromatic carbons are most informative for distinguishing between the isomers.

-

Ipso-Carbon (Carbon attached to CH2COOH): The chemical shift of C1 is influenced by the position of the electron-withdrawing CF3 group.

-

Carbon Bearing the CF3 Group: This carbon appears as a quartet with a large one-bond C-F coupling constant (¹JCF) of approximately 270-275 Hz.[3]

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller, long-range couplings to the CF3 group, appearing as quartets or more complex multiplets. The magnitude of these couplings (²JCF, ³JCF, ⁴JCF) provides crucial information for assigning the signals.

CF3 Carbon: As mentioned, the trifluoromethyl carbon signal is a quartet with a very large ¹JCF coupling constant and is typically observed in the aromatic region of the spectrum.

Logical Workflow for Spectral Assignment

The following diagram illustrates a logical workflow for the assignment of a 13C NMR spectrum of a trifluoromethyl phenylacetic acid.

Troubleshooting and Best Practices

-

Low Signal-to-Noise: For the quaternary carbons, especially the CF3 carbon, the signal-to-noise ratio can be low.[4] Increasing the number of scans or using a more concentrated sample can help.

-

Overlapping Signals: The aromatic region can be crowded, with signals overlapping. High-field NMR spectrometers can provide better signal dispersion. 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguous assignments.

-

Quantitative Analysis: Standard proton-decoupled 13C NMR is generally not quantitative. For quantitative analysis, longer relaxation delays and inverse-gated decoupling are necessary.

Conclusion

The 13C NMR spectra of trifluoromethyl phenylacetic acids are rich in information that allows for their unambiguous identification and characterization. A thorough understanding of the principles of 13C-19F coupling and the influence of the trifluoromethyl group on chemical shifts is essential for accurate spectral interpretation. This guide provides a comprehensive overview of the expected 13C NMR data for the ortho, meta, and para isomers, along with a practical framework for data acquisition and analysis, empowering researchers in their synthetic and medicinal chemistry endeavors.

References

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. (n.d.). Retrieved from [Link]

-

Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved from [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

"FT-IR spectrum of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid"

An In-Depth Technical Guide to the FT-IR Spectrum of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid. As a complex molecule featuring a carboxylic acid, a substituted aromatic ring, and multiple fluorine-containing moieties, its FT-IR spectrum presents a rich source of structural information. This document delineates the characteristic vibrational modes expected for this compound, offers a robust experimental protocol for spectral acquisition, and presents a logical framework for interpretation. The insights provided herein are intended to aid researchers in the unambiguous identification, purity assessment, and structural characterization of this and structurally related compounds.

Molecular Structure and Vibrational Characteristics

The foundational step in interpreting an FT-IR spectrum is a thorough analysis of the molecule's structure. 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid (C₉H₅F₅O₂) is comprised of several key functional groups, each with distinct vibrational frequencies that serve as spectroscopic markers.

-

Carboxylic Acid (-COOH): This group is responsible for some of the most prominent and easily identifiable peaks in the spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the position and shape of the O-H and C=O stretching bands.[1][2]

-

Substituted Phenyl Ring: The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations. The substitution pattern (1,2,3,4-tetrasubstituted) influences the C-H out-of-plane bending vibrations in the fingerprint region, which can be diagnostic.[3]

-

Methylene Bridge (-CH₂-): The aliphatic CH₂ group connecting the phenyl ring and the carboxylic acid will exhibit its own characteristic C-H stretching and bending modes.

-

Carbon-Fluorine Bonds (Aryl C-F and -CF₃): The molecule contains two types of C-F bonds: those directly attached to the aromatic ring and those within the trifluoromethyl group. These bonds are associated with very strong, intense absorptions in the fingerprint region due to the large dipole moment of the C-F bond. The CF₃ group, in particular, has multiple characteristic stretching modes.[4]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

To ensure spectral data is both reproducible and accurate, a standardized methodology is critical. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation and high-quality results.

Step-by-Step Methodology for ATR-FTIR Analysis

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

-

Perform a background scan to acquire a spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum and verify that no contaminant peaks are present.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid powder onto the center of the ATR crystal.

-

-

Applying Pressure:

-

Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.

-

-

Spectral Acquisition:

-

Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. This averaging process improves the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Workflow for ATR-FTIR Spectroscopy

Caption: Standardized workflow for acquiring an FT-IR spectrum using an ATR accessory.

In-Depth Spectral Interpretation

The FT-IR spectrum can be divided into two main areas: the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

The Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains characteristic stretching vibrations for key functional groups.

-

O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][5][6] This breadth is a direct result of the strong hydrogen bonding in the carboxylic acid dimer.[1]

-

C-H Stretches (Aromatic and Aliphatic):

-

Aromatic C-H: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3] These may be partially obscured by the leading edge of the broad O-H band.

-

Aliphatic C-H: Asymmetric and symmetric stretches of the -CH₂- group will appear as sharp peaks just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

-

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹.[2] For a hydrogen-bonded dimer of a phenylacetic acid derivative, this peak is typically centered around 1710 cm⁻¹.[1][5] Conjugation with the aromatic ring can slightly lower this frequency.[5]

-

C=C Stretches (Aromatic): Several medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ range, corresponding to the stretching vibrations of the carbon-carbon double bonds within the phenyl ring.[7]

The Fingerprint Region (<1500 cm⁻¹)

This region is complex but information-rich, containing the bending vibrations and stretches between heavier atoms. For this molecule, it is dominated by C-F, C-O, and C-C vibrations.

-

C-F Stretches (Aryl-F and CF₃): This molecule's most defining features in this region are the exceptionally strong C-F stretching bands.

-

Aryl C-F: Strong absorptions for C-F bonds on an aromatic ring typically occur in the 1250-1000 cm⁻¹ range.

-

Trifluoromethyl (-CF₃): The CF₃ group will produce multiple, very intense absorption bands. The asymmetric C-F stretching modes are typically found between 1300 cm⁻¹ and 1100 cm⁻¹, often appearing as one of the strongest sets of peaks in the entire spectrum.[4] A symmetric stretch may be visible at a lower wavenumber.

-

-

C-O Stretch (Carboxylic Acid): A strong C-O stretching band, coupled with O-H bending, is expected in the 1320-1210 cm⁻¹ region.[2] This peak may overlap with the intense C-F stretching absorptions.

-

O-H Bend (Carboxylic Acid): An out-of-plane O-H bend can often be seen as a broad, medium-intensity peak around 950-910 cm⁻¹.[2] In-plane bending occurs near 1440-1395 cm⁻¹, often overlapping with CH₂ bending modes.[2]

Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium, Sharp |

| 2980 - 2850 | C-H Stretch | Methylene (-CH₂) | Medium, Sharp |

| ~1710 | C=O Stretch (Dimer) | Carboxylic Acid | Very Strong, Sharp |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium |

| 1300 - 1100 | C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) | Very Strong, Multiple Bands |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |

| 1250 - 1000 | C-F Stretch | Aryl Fluoride | Strong |

| 950 - 910 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |

Logical Framework for Spectral Analysis

Interpreting a complex spectrum should follow a systematic approach, starting with the most unambiguous peaks to confirm the presence of primary functional groups before moving to the more congested fingerprint region.

Caption: A logical decision-making workflow for interpreting the FT-IR spectrum.

Conclusion

The FT-IR spectrum of 2,3-Difluoro-4-(trifluoromethyl)phenylacetic acid is highly characteristic and provides definitive evidence for its key structural features. The presence of the carboxylic acid is unequivocally confirmed by the very broad O-H stretch and the intense C=O absorption near 1710 cm⁻¹. The aromatic and aliphatic C-H stretches further define the carbon skeleton. Finally, the fingerprint region, though complex, is dominated by a series of very strong C-F stretching absorptions between 1300 and 1100 cm⁻¹, which serve as a clear indicator of the trifluoromethyl group and the aryl fluoride substituents. This comprehensive spectral signature allows for confident identification and quality control in a research or drug development setting.

References

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. [Link]

-

Vazquez-Velez, E., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(30), 8561–8570. [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed. [Link]

-

YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. [Link]

-

Udhayakala, P., et al. (2012). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT calculations. Archives of Applied Science Research, 4(2), 955-966. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Mass Spectrometry Analysis of Fluorinated Phenylacetic Acids: A Methodological Framework for Pharmaceutical and Environmental Analysis

An In-Depth Technical Guide:

Foreword: The Analytical Imperative of Fluorinated Phenylacetic Acids